Benzo[d]oxazole-6-carboxylic acid
Overview
Description
Benzo[d]oxazole-6-carboxylic acid is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .
Mechanism of Action
Target of Action
Benzo[d]oxazole-6-carboxylic acid, also known as BTCA, is a benzoxazole derivative Benzoxazole derivatives have been reported to bind with various enzymes and receptors via numerous non-covalent interactions . These interactions can influence a wide range of biological activities, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Mode of Action
Benzoxazole derivatives are known to interact with their targets through non-covalent interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in.
Biochemical Pathways
Benzoxazole derivatives have been reported to influence a variety of biological pathways due to their wide spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases .
Pharmacokinetics
BTCA has a molecular weight of 163.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
Benzoxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in the function of these targets.
Action Environment
It’s important to note that BTCA should be stored in a dry, cool place, away from fire sources and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]oxazole-6-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate . The reaction typically requires an acidic catalyst and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of environmentally friendly solvents and catalysts is also a focus in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole-6-carboxylate, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Benzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoxazole: Shares the core structure but lacks the carboxylic acid group.
Benzimidazole: Contains a similar heterocyclic structure but with different nitrogen positioning.
Oxazole: Another related compound with a five-membered ring containing oxygen and nitrogen.
Uniqueness: Benzo[d]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNTUFQKHQMLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623810 | |
Record name | 1,3-Benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154235-77-5 | |
Record name | 1,3-Benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60623810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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